N,N-Bis(3-chlorobenzyl) vs. Mono-(3-chlorobenzyl) Substitution: Tertiary vs. Secondary Amine Architecture Alters LSD1 Inhibition Mechanism and Physicochemical Profile
N,N-Bis(3-chlorobenzyl)cyclopropanamine is a fully substituted tertiary amine (C17H17Cl2N, MW 306.23), whereas the closest mono-substituted analog N-(3-chlorobenzyl)cyclopropanamine (CAS 51586-21-1) is a secondary amine (C10H12ClN, MW 181.66) . The tertiary amine architecture eliminates the free N-H proton required for mechanism-based irreversible LSD1 inhibition via covalent FAD adduct formation, a hallmark of primary and secondary cyclopropanamine inhibitors such as tranylcypromine [1]. This structural distinction predicts a shift from irreversible to reversible competitive inhibition mode, potentially conferring distinct target residence time, selectivity, and off-rate kinetics relative to mono-substituted analogs [2]. The doubling of molecular weight from ~182 to ~306 g/mol and the addition of a second aromatic ring increase calculated logP and alter solubility, membrane permeability, and protein binding, all of which must be accounted for in assay design and data interpretation . Additionally, the N,N-bis(benzyl) motif increases the number of rotatable bonds from 3 to 6, modifying conformational entropy and binding thermodynamics .
| Evidence Dimension | Amine substitution class and molecular properties |
|---|---|
| Target Compound Data | Tertiary amine (N,N-disubstituted); MW 306.23 g/mol; 6 rotatable bonds; no exchangeable NH proton |
| Comparator Or Baseline | N-(3-Chlorobenzyl)cyclopropanamine (CAS 51586-21-1): Secondary amine (N-monosubstituted); MW 181.66 g/mol; 3 rotatable bonds; 1 exchangeable NH proton |
| Quantified Difference | MW increase: +124.57 g/mol (+68.6%); Rotatable bonds: +3; Exchangeable protons: -1 (complete elimination of covalent FAD-adduct forming capability) |
| Conditions | Structural and physicochemical comparison based on ChemSpider computed properties and established cyclopropanamine LSD1 inhibitor SAR from Miyamura et al. 2016 and Vianello et al. 2014 |
Why This Matters
The tertiary amine architecture fundamentally alters inhibition mechanism from irreversible (covalent) to reversible, affecting washout conditions, IC50 determination protocols, and target engagement kinetics—researchers selecting this compound over mono-substituted analogs are choosing a reversible tool compound with distinct pharmacological properties.
- [1] Binda C, Valente S, Romanenghi M, et al. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. J Am Chem Soc. 2010;132(19):6827-6833. View Source
- [2] Miyamura S, Araki M, Ota Y, et al. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Org Biomol Chem. 2016;14:8576-8585. View Source
